![molecular formula C20H26N2O3S B2924538 2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE CAS No. 1428357-84-9](/img/structure/B2924538.png)
2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE is a complex organic compound that features a methoxyphenoxy group, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE typically involves multiple steps, including the formation of the methoxyphenoxy group, the thiophene ring, and the piperidine moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses palladium as a catalyst and boron reagents for the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for high yield and purity. The process would include rigorous control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic agent.
Timepidium Bromide: Contains a thiophene nucleus and is used as an antispasmodic agent.
Uniqueness
2-(3-METHOXYPHENOXY)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-17-4-2-5-18(14-17)25-15-20(23)21-9-12-22-10-7-16(8-11-22)19-6-3-13-26-19/h2-6,13-14,16H,7-12,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWUPTIQTBGRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

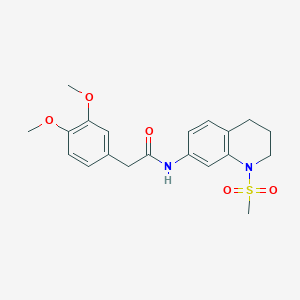
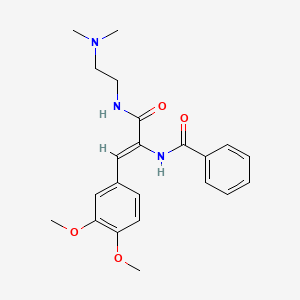
![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)
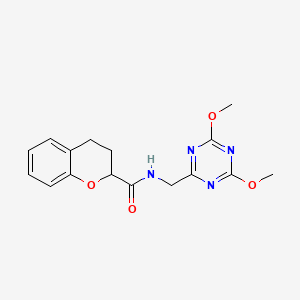
![2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzamide](/img/structure/B2924464.png)

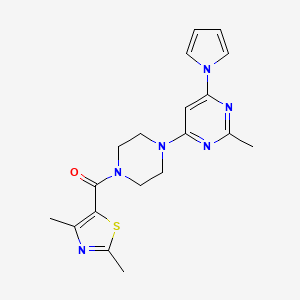
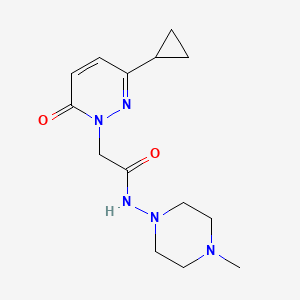

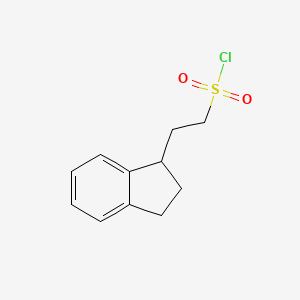

![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)
